methyl (4-(N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a carbamate, a sulfamoyl, and a piperidinone. These groups could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the resources I have.Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain this substructure . Researchers explore derivatives of pyrrole-3-carboxylic acids for their potential as antimalarial and HIV-1 protease inhibitors.
Organic Synthesis and Cyclization Reactions
The compound’s structure suggests it could participate in cyclization reactions. For instance:
- Enaminone Cyclization : Enaminones (α-amino ynones) can undergo cyclization to form pyrrolin-4-ones. These compounds have bioactive properties and are relevant in drug discovery .
- Oxidative Cyclization : Oxidative cyclization of β-enaminones leads to pyrrolin-4-ones with various substituents at the C3-position .
- Cu (II)-Catalyzed Cyclization : α-diazo-β-oxoamides react with amines to yield similar pyrrolinones .
- Iodine-Promoted Cyclization : Enaminones with aryl methyl ketones can be cyclized to form pyrrolin-4-ones .
Crystal Growth and Characterization
Interestingly, the compound has been used to determine the structure and unit cell parameters of grown crystals, such as 4-methyl-2-nitroaniline .
Biological Potential
While not directly related to our compound, indole derivatives have shown promise in biological applications. For instance, some derivatives exhibit anti-HIV-1 activity .
Antimicrobial and Anticancer Research
Efforts have been made to study the pharmacological activities of newly synthesized derivatives with a similar structure. These derivatives aim to combat antimicrobial and anticancer drug resistance .
Structural Characterization
Imatinib, a therapeutic agent for leukemia, has a structurally related polytopic molecule. Although not directly the same, it shares some features with our compound .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl N-[4-[[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-6-7-16(13-18(14)23-12-4-3-5-19(23)24)22-29(26,27)17-10-8-15(9-11-17)21-20(25)28-2/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHOETDYKJJTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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